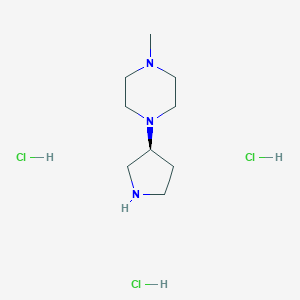![molecular formula C10H14Cl2F3N3 B8178700 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B8178700.png)
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride
Overview
Description
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is an organic compound with the molecular formula C10H12F3N3·2HCl. It is a solid substance, typically appearing as a colorless to pale yellow crystalline powder. This compound is known for its low solubility in water but can dissolve in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It is primarily used as an intermediate in organic synthesis and has various applications in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-pyridinecarboxylic acid and 1-chloro-3-(trifluoromethyl)benzene.
Formation of Intermediate: The 2-pyridinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate then reacts with 1-chloro-3-(trifluoromethyl)benzene in the presence of a base to form 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine.
Final Product: The resulting compound is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to various biological receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions such as anxiety and depression .
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: This compound has a similar structure but differs in the position of the trifluoromethyl group on the pyridine ring.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine: This compound includes a chlorine atom, which can alter its chemical properties and biological activity.
Uniqueness: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is unique due to its specific trifluoromethyl substitution, which can enhance its lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3.2ClH/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16;;/h1-3,14H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETTYZNDGQAYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chlorobenzyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B8178679.png)


